molecular formula C16H11Cl3F3N3O3 B610349 Pyr3 CAS No. 1160514-60-2

Pyr3

Cat. No.: B610349
CAS No.: 1160514-60-2
M. Wt: 456.6 g/mol
InChI Key: RZHGONNSASQOAY-UHFFFAOYSA-N
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Description

Pyr3 is a pyrazole-based compound that has garnered significant attention due to its selective inhibition of the transient receptor potential canonical 3 (TRPC3) channel. TRPC3 channels play a crucial role in modulating intracellular calcium levels, impacting various cellular processes such as secretion, gene expression, and cell death . The compound’s structure includes a central phenyl ring with a radioiodine label at the 2-position, allowing for in vivo tracking and investigation.

Mechanism of Action

Target of Action

Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a selective inhibitor of the transient receptor potential canonical channel 3 (TRPC3) . TRPC3 is a calcium-permeable cationic channel that regulates calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . It is widely expressed in human melanoma and has been identified as a potential target for drug discovery .

Mode of Action

This compound interacts directly with the TRPC3 protein . It inhibits TRPC3-mediated calcium influx, with an IC50 of 700 nM . This inhibition results in the dephosphorylation of signal transducer and activator of transcription 5 and Akt , which are key proteins in cell signaling pathways.

Biochemical Pathways

The inhibition of TRPC3 by this compound affects several biochemical pathways. TRPC3 channels regulate calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . The inhibition of these channels by this compound leads to a decrease in calcium influx, which in turn affects downstream cellular processes such as cell proliferation and migration .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been administered to mice via the right jugular vein at concentrations of 0, 2.5, 5, or 10 mg/kg . This suggests that this compound can be systemically distributed and reach its target sites effectively.

Result of Action

The administration of this compound has been shown to have significant effects on cellular and molecular levels. In melanoma cells, this compound decreases cell proliferation and migration . In mice implanted with human melanoma cells, this compound significantly inhibited tumor growth . In a myocardial ischemia/reperfusion injury model, this compound significantly decreased the infarct size of the left ventricle, and reduced the myocardial cell apoptosis rate and inflammatory response .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of myocardial ischemia/reperfusion injury, the efficacy of this compound was tested under conditions of temporary occlusion of the left anterior descending coronary artery . .

Preparation Methods

Synthetic Routes:: The synthesis of Pyr3 involves several steps, including the introduction of the pyrazole moiety. While I don’t have access to specific synthetic protocols, researchers have successfully prepared this compound using established organic chemistry techniques.

Reaction Conditions:: The exact reaction conditions for this compound synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group manipulations. Researchers have optimized these conditions to achieve high yields and purity.

Industrial Production:: Although this compound is primarily used as a research tool, its industrial-scale production remains limited. Further development and optimization are necessary to make it commercially viable.

Chemical Reactions Analysis

Reactivity:: Pyr3 exhibits selective inhibition of TRPC3 channels, making it a valuable tool for studying TRPC3-related functions. It likely undergoes minimal reactivity with other cellular components due to its specific binding to TRPC3.

Common Reagents and Conditions:: While specific reagents and conditions depend on the synthetic route, common reagents include pyrazole derivatives, halogenating agents, and coupling reagents. Researchers carefully control reaction temperatures, solvents, and catalysts to achieve the desired product.

Major Products:: The primary product of this compound synthesis is the compound itself. Its radioiodinated form ([125I]I-Pyr3) allows for in vivo tracking and biodistribution studies .

Scientific Research Applications

Pyr3’s applications extend across various scientific fields:

Comparison with Similar Compounds

Pyr3 stands out due to its specificity for TRPC3 channels. Other related compounds, such as SKF 96365 and LOE908, lack this selectivity . further comparative studies are needed to fully understand this compound’s uniqueness.

Properties

IUPAC Name

ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGONNSASQOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719181
Record name Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160514-60-2
Record name Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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